molecular formula C4Cl4N2 B6307900 4,5-Dichloro-2-(dichloromethylidene)-2H-imidazole CAS No. 60052-97-3

4,5-Dichloro-2-(dichloromethylidene)-2H-imidazole

Cat. No.: B6307900
CAS No.: 60052-97-3
M. Wt: 217.9 g/mol
InChI Key: POSXJXNJTWKUGW-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-(dichloromethylidene)-2H-imidazole is a chemical compound known for its unique structure and properties This compound is characterized by the presence of two chlorine atoms and a dichloromethylidene group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-2-(dichloromethylidene)-2H-imidazole typically involves the reaction of 4,5-dichloroimidazole with dichloromethylidene chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is carefully monitored to ensure consistency and quality. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-2-(dichloromethylidene)-2H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols are used in substitution reactions, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction can produce imidazole derivatives with reduced chlorine content. Substitution reactions result in the formation of various substituted imidazoles.

Scientific Research Applications

4,5-Dichloro-2-(dichloromethylidene)-2H-imidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-(dichloromethylidene)-2H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one: Known for its antifouling properties and used in marine applications.

    4,5-Dichloro-2-nitroaniline: An important intermediate in the production of crop protection agents and pharmaceuticals.

    4,5-Dichloro-2-methylaniline: Used in the synthesis of various organic compounds.

Uniqueness

4,5-Dichloro-2-(dichloromethylidene)-2H-imidazole is unique due to its specific structure, which imparts distinct chemical and biological properties. Its dichloromethylidene group and imidazole ring make it a versatile compound with potential applications across multiple fields. The presence of multiple chlorine atoms also enhances its reactivity and stability, making it suitable for various synthetic and industrial processes.

Properties

IUPAC Name

4,5-dichloro-2-(dichloromethylidene)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4Cl4N2/c5-1(6)4-9-2(7)3(8)10-4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POSXJXNJTWKUGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=C(Cl)Cl)N=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Cl4N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20499917
Record name 4,5-Dichloro-2-(dichloromethylidene)-2H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20499917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60052-97-3
Record name 4,5-Dichloro-2-(dichloromethylidene)-2H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20499917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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